molecular formula C6H5BrN2O2 B14752650 5-Bromo-4-hydroxynicotinamide

5-Bromo-4-hydroxynicotinamide

Cat. No.: B14752650
M. Wt: 217.02 g/mol
InChI Key: ZGGGIPGGPMUENV-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxynicotinamide is a high-purity chemical reagent designed for research use only, intended for laboratory investigations by qualified scientists. This compound is a derivative of nicotinamide, a form of vitamin B3 that serves as a fundamental precursor to the essential cofactors nicotinamide adenine dinucleotide (NAD+) and NADP+ . Researchers may be interested in this brominated and hydroxylated analog for its potential to modulate key cellular processes. Nicotinamide derivatives are central to cellular metabolism, energy production through ATP, and mitochondrial function . By potentially influencing the NAD+ salvage pathway, this compound could be a valuable tool for studying cellular energy regulation, redox reactions, and age-related metabolic conditions . Furthermore, given that nicotinamide itself has demonstrated roles in DNA repair mechanisms via PARP enzyme activity and possesses anti-inflammatory properties through inhibition of transcription factors like NF-κB, this compound may offer a unique profile for developing novel probes or inhibitors in these research areas . Its structure suggests potential application in studying enzyme kinetics, sirtuin activity, and inflammatory pathways, providing a versatile compound for biochemical and pharmacological research. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-4-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)10)6(8)11/h1-2H,(H2,8,11)(H,9,10)

InChI Key

ZGGGIPGGPMUENV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 4 Hydroxynicotinamide

Direct Synthetic Routes

Direct synthetic routes to 5-Bromo-4-hydroxynicotinamide center on the formation of the amide bond from a suitable carboxylic acid precursor. This approach hinges on the availability and reactivity of the starting materials.

The most direct precursor for the synthesis of this compound is 5-Bromo-4-hydroxynicotinic acid . This compound is commercially available and serves as the ideal starting point for the final amidation step. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis.

Another potential precursor is Ethyl 5-bromo-4-hydroxynicotinate google.com. This ester can be converted to the desired amide through aminolysis, typically by treatment with ammonia (B1221849). This method involves the simultaneous deprotection and conversion of the nicotinate (B505614) ester to the corresponding amide nih.gov.

A plausible synthetic pathway would involve the amidation of 5-Bromo-4-hydroxynicotinic acid. This can be achieved using standard peptide coupling agents. A common and effective method for the amidation of carboxylic acids, especially those that may be sensitive or electron-deficient, involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (B28879) (DMAP) nih.gov. The reaction would proceed by activating the carboxylic acid with EDC and HOBt to form a highly reactive HOBt ester, which is then readily attacked by ammonia to yield the final amide product nih.gov.

PrecursorReagents for AmidationPlausible Conditions
5-Bromo-4-hydroxynicotinic acidEDC, HOBt, Ammonia, DIPEAAcetonitrile or DMF, Room Temperature
Ethyl 5-bromo-4-hydroxynicotinateAmmonia in Methanol0 °C to Room Temperature

This table presents plausible reaction conditions based on general synthetic methodologies for amide formation.

The formation of an amide bond is a well-established reaction, but its application to specific frameworks like nicotinamide (B372718) can present unique challenges. The electronic nature of the pyridine (B92270) ring and potential steric factors can influence the reactivity of the carboxylic acid group and the incoming amine.

Amide bond formation from a carboxylic acid and an amine is not a spontaneous process and requires activation of the carboxylic acid libretexts.org. For electron-deficient systems, such as those containing a pyridine ring, the carboxyl group may be less nucleophilic, making activation more critical nih.gov. The development of methods for amide bond formation that avoid the use of typical condensation reagents has been an active area of research libretexts.org.

Optimization of the reaction conditions is crucial for achieving high yields. This includes the choice of solvent, temperature, and the specific coupling agents used. For electron-deficient amines and carboxylic acids, protocols using EDC and DMAP with a catalytic amount of HOBt have been shown to be effective nih.gov.

Steric hindrance can significantly impede the formation of amide bonds. When bulky groups are present near the reaction centers—either on the carboxylic acid or the amine—the nucleophilic attack required for amide formation can be slowed or prevented entirely.

In the context of this compound synthesis, the substituents on the pyridine ring (bromo and hydroxyl groups) are not exceptionally bulky. However, their electronic influence is a more significant consideration. Should a more sterically demanding amine be used for the synthesis of a derivative, the choice of coupling reagent would become even more critical. For highly sterically hindered amides, alternative methods such as the use of acyl fluorides at elevated temperatures have been developed rsc.org.

Challenges and Optimization in Amide Formation within Nicotinamide Frameworks

Bromination Reactions in Nicotinamide Synthesis

An alternative approach to the synthesis of this compound involves the bromination of a nicotinamide precursor. This strategy relies on the ability to control the regioselectivity of the bromination reaction on the pyridine ring.

The electrophilic aromatic bromination of pyridine is generally challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the presence of activating groups, such as a hydroxyl group at the 4-position, can facilitate this reaction. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 4-hydroxynicotinamide (B1340162), the positions ortho to the hydroxyl group are C3 and C5.

To achieve high regioselectivity, various strategies can be employed. The use of pyridine N-oxides can significantly activate the ring towards electrophilic substitution, particularly at the 2- and 4-positions nih.gov. A mild method for the regioselective C2-bromination of fused azine N-oxides has been developed using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source nih.gov.

Theoretical analyses and experimental data show that the positional selectivity of electrophilic aromatic bromination is highly dependent on the substituents present on the ring and the reaction conditions nih.gov. For instance, a π-donor substituent like a hydroxyl group tends to direct bromination to the para position nih.gov.

A variety of brominating agents are available for the synthesis of nicotinamide derivatives. The choice of agent depends on the reactivity of the substrate and the desired regioselectivity.

Commonly used brominating agents include N-Bromosuccinimide (NBS), which is often used for allylic and benzylic brominations but can also be used for the bromination of activated aromatic rings. The combination of NBS with silica (B1680970) gel or its use in ionic liquids has been shown to be highly regioselective nih.gov. Another agent, N-bromoacetamide (NBA), is noted for its ability to facilitate bromine addition reactions to double bonds nih.gov. For less reactive aromatic compounds, elemental sulfur has been shown to mediate halogenations using N-halosuccinimides sciencescholar.us.

A synthesis of 5-bromo-6-hydroxynicotinic acid has been reported via the bromination of 6-hydroxynicotinic acid using bromine in water chemicalbook.com. This suggests that direct bromination of a suitably activated nicotinic acid or nicotinamide derivative is a feasible approach.

Brominating AgentTypical Application/ConditionsReference
N-Bromosuccinimide (NBS)Bromination of activated aromatic rings; often with a catalyst or in a specific solvent system. nih.gov
Bromine (Br₂)Direct bromination of activated rings; can be used in water or with a Lewis acid catalyst. chemicalbook.com
Tetra-n-butylammonium bromide (TBAB)Used with an activator like tosic anhydride for bromination of N-oxides. nih.gov

This table summarizes common brominating agents and their applications in the synthesis of related compounds.

Utilizing Brominating Agents in Nicotinamide Derivative Synthesis

Bromamine-T as a Bromination Reagent

Bromamine-T (BAT), the sodium salt of N-bromo-p-toluenesulfonamide, is a versatile and stable oxidizing agent that serves as a source of active bromine. mdpi.com It is prepared from the reaction of chloramine-T with elemental bromine. mdpi.com While direct synthesis of this compound using Bromamine-T is not extensively documented in the reviewed literature, the reagent's properties make it a plausible candidate for such transformations.

Bromamine-T is recognized as a source of halonium cations, hypohalite species, and N-anions, enabling it to participate in various organic reactions, including aminobromination and oxidation, under mild conditions. mdpi.com Its utility is demonstrated in its reaction with N-bromosuccinimide (NBS), another common brominating agent that acts as a "bromine cation equivalent," where the nitrogen-bromine bond is polarized, rendering the bromine electrophilic. google.com This electrophilic bromine can then attack electron-rich systems. Given that the pyridine ring is an electron-rich aromatic system, electrophilic bromination is a standard method for its functionalization. Therefore, a reagent like Bromamine-T could theoretically be employed for the bromination of a 4-hydroxynicotinamide precursor.

Table 1: Properties of Bromamine-T

PropertyValueReference
Chemical NameN-bromo-4-toluenesulfonamide sodium salt mdpi.com
Molecular Formula[CH₃-C₆H₄-SO₂-N-Br]⁻Na⁺ mdpi.com
PreparationReaction of chloramine-T with elemental bromine mdpi.com
ReactivitySource of active bromine (Br⁺) mdpi.comgoogle.com

Synthesis of Related this compound Scaffolds

The synthesis of various scaffolds related to this compound involves multi-step processes, starting from substituted pyridines and employing bromination and amidation reactions.

Synthesis of 5-Bromo-4-hydroxynicotinic Acid and its Conversion to Amides

The synthesis of the target amide, this compound, can be logically achieved through the amidation of its corresponding carboxylic acid, 5-Bromo-4-hydroxynicotinic acid.

The synthesis of a closely related precursor, 5-bromonicotinic acid, has been described. This process involves the reaction of nicotinic acid with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst. google.com A specific example involves heating the nicotinoyl chloride intermediate at 110-120°C for 10-14 hours, followed by hydrolysis and isolation of the product at pH 2.5-3. google.com Another approach starts with 2-amino-5-bromo-4-methylpyridine, which undergoes a series of reactions including oxidation, esterification, reduction, and diazotization hydrolysis to yield a brominated hydroxypyridine carboxylate. bldpharm.com

Once the 5-Bromo-4-hydroxynicotinic acid is obtained, it can be converted to the corresponding amide. Direct amidation of carboxylic acids, including nicotinic acid, is a well-established though sometimes challenging reaction due to the formation of a stable ammonium (B1175870) salt. umn.edu Modern methods have overcome this by using catalysts. For instance, TiF₄ has been shown to effectively catalyze the direct amidation of nicotinic acid with benzylamine, affording the amide in 93% yield. umn.edu Another common strategy involves a two-step process: first, the carboxylic acid is esterified, and then the resulting ester is treated with ammonium hydroxide (B78521) to form the amide. bldpharm.com

Table 2: General Conditions for Amidation of Nicotinic Acids

MethodReagents/CatalystConditionsYieldReference
Catalytic AmidationTiF₄, BenzylamineToluene, Reflux, 24h93% umn.edu
Esterification/Amidation1. Alcohol, Sulfuric Acid2. Ammonium Hydroxide1. Reflux2. VariesNot specified bldpharm.com

Analogous Synthesis of 2,4-Dimethyl-5-bromo-6-hydroxynicotinamide

The synthesis of the non-brominated parent compound, 2,4-Dimethyl-6-hydroxynicotinamide, was reported in 1957 by Buckles, et al. chemicalbook.com The synthesis involved the reaction of ethyl acetoacetate (B1235776) with ammonia. chemicalbook.com This provides a foundational structure that can subsequently be brominated.

A plausible route for the bromination of the 2,4-Dimethyl-6-hydroxynicotinamide would be electrophilic aromatic substitution. The pyridine ring is activated towards electrophilic attack by the hydroxyl group at position 6 and the methyl groups. The 5-position is sterically accessible and electronically favored for substitution. A common brominating agent for such a reaction would be elemental bromine in a suitable solvent like acetic acid, a method used for the synthesis of methyl 5-bromo-6-hydroxynicotinate. clearsynth.com

Synthesis of 5-Hydroxynicotinamide (B22164) Derivatives

The synthesis of derivatives based on the 5-hydroxynicotinamide core demonstrates the versatility of this scaffold in medicinal chemistry.

One example involves the synthesis of N-(thiophen-2-yl) nicotinamide derivatives. chemicalbook.com This process starts with a substituted nicotinic acid, which is converted to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This activated acyl chloride is then reacted with a substituted thiophen-2-amine under basic conditions to yield the final N-(thiophen-2-yl) nicotinamide product. chemicalbook.com

Another complex series of derivatives, 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides, has been synthesized as selective ligands for the cannabinoid type 2 (CB2) receptor. mdpi.com The synthesis of these complex molecules often involves building the pyrazole (B372694) ring onto a pre-existing pyridine core and then forming the amide bond as one of the final steps. mdpi.com

Table 3: Example Synthesis of a Nicotinamide Derivative

Starting MaterialReagentsProductYieldReference
6-Bromonicotinic acid1. SOCl₂2. Methyl 2-amino-4-cyano-3-methylthiophene-2-carboxylateMethyl 5-(6-bromonicotinamido)-4-cyano-3-methylthiophene-2-carboxylate72% chemicalbook.com

Advanced Characterization Techniques for 5 Bromo 4 Hydroxynicotinamide

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable tools for probing the molecular architecture of compounds. By analyzing the interaction of electromagnetic radiation with matter, detailed information about the atomic and molecular structure, as well as the types of chemical bonds present, can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural confirmation of organic molecules in solution. For 5-Bromo-4-hydroxynicotinamide, ¹H and ¹³C NMR spectroscopy would provide unambiguous evidence of its molecular framework.

In a hypothetical ¹H NMR spectrum, the chemical shifts of the protons on the pyridine (B92270) ring would be influenced by the electron-withdrawing effects of the bromine atom and the amide group, as well as the electron-donating effect of the hydroxyl group. The protons on the amide group would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The coupling patterns between adjacent protons on the pyridine ring would be crucial for determining their relative positions.

The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms directly attached to the electronegative bromine, oxygen, and nitrogen atoms would be expected to resonate at lower fields (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not publicly available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.0 - 8.5-
H-67.5 - 8.0-
-OH9.0 - 11.0 (broad)-
-NH₂7.0 - 8.0 (broad)-
C-2-145 - 155
C-3-120 - 130
C-4-155 - 165
C-5-105 - 115
C-6-140 - 150
C=O-165 - 175

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The amide group would show a characteristic C=O stretching vibration around 1650-1680 cm⁻¹ and N-H stretching vibrations in the 3100-3500 cm⁻¹ range. The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be present.

Table 2: Expected Infrared Absorption Bands for this compound (Note: This table is based on characteristic IR absorption frequencies for functional groups.)

Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)
HydroxylO-H stretch3200 - 3600 (broad)
AmideN-H stretch3100 - 3500
AmideC=O stretch1650 - 1680
AromaticC-H stretch3000 - 3100
AromaticC=C stretch1400 - 1600
HaloalkaneC-Br stretch500 - 600

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its elemental composition.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of the amide group, the hydroxyl group, and the bromine atom, providing further corroboration of the compound's structure.

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds, as well as for the assessment of their purity.

Gas Chromatography (GC) for Mixture Analysis

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds in a mixture. Due to the presence of the polar hydroxyl and amide functional groups, this compound is expected to have a relatively low volatility and may require derivatization to increase its volatility and thermal stability for successful GC analysis. A common derivatization method would be silylation of the -OH and -NH₂ groups.

Once volatilized, the compound would be separated on a GC column, and its retention time would be a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). GC coupled with a mass spectrometer (GC-MS) would be a particularly powerful tool for the analysis of impurities in a sample of this compound.

Reactivity and Derivatization of 5 Bromo 4 Hydroxynicotinamide

Reactivity of the Bromine Moiety for Further Functionalization

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of an aryl bromide, albeit influenced by the electronic effects of the adjacent hydroxyl and nicotinamide (B372718) substituents. This enables a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prominent examples that have been successfully applied to bromopyridine scaffolds.

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netacs.org This reaction is widely used to synthesize biaryl compounds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. evitachem.com For substrates like 5-bromo-4-hydroxynicotinamide, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Conditions for Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O70-80Moderate to Good mdpi.com
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60High-
Pd/C-K₂CO₃WaterHighGood nih.gov

The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines from aryl halides. ias.ac.innih.gov This reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide. nih.gov The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. ias.ac.in The reaction is highly versatile, accommodating a wide range of amines and aryl halides. The choice of a suitable palladium catalyst and ligand combination is critical and often depends on the steric and electronic properties of the coupling partners. ias.ac.innih.gov

Table 2: Representative Buchwald-Hartwig Amination Conditions for Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂BINAPCs₂CO₃THFReflux70 nih.gov
Pd₂(dba)₃XPhosNaOtBuToluene100High-
Pd(OAc)₂JohnphosNaOtBuToluene110High-

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the C-Br bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents. Common nucleophiles for this type of reaction include amines and thiols. evitachem.com

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position of the pyridine ring behaves as a typical phenolic hydroxyl group, capable of undergoing esterification and etherification reactions.

Esterification and Etherification Reactions

Esterification of the hydroxyl group can be achieved by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. wikipedia.orgmasterorganicchemistry.comlibretexts.org However, for more sensitive substrates, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are often preferred.

Etherification involves the formation of an ether linkage by reacting the hydroxyl group with an alkyl halide or another suitable electrophile. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Reactivity of the Amide Group

The amide group of the nicotinamide moiety can participate in hydrolysis and amidation reactions.

Hydrolysis and Amidation Reactions

Hydrolysis of the amide group to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Amidation or transamidation, the conversion of the primary amide to a secondary or tertiary amide, can be accomplished by reacting it with an amine. This transformation can be facilitated by enzymatic catalysts, such as lipases, which offer a green and efficient alternative to traditional chemical methods.

Reactivity of the Pyridine Nitrogen

The pyridine nitrogen in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is available for reaction with electrophiles. However, the reactivity of this nitrogen is significantly influenced by the electronic effects of the substituents on the pyridine ring. The bromo group at position 5 and the nicotinamide group at position 3 are both electron-withdrawing. These groups reduce the electron density of the pyridine ring, thereby decreasing the nucleophilicity of the pyridine nitrogen. sigmaaldrich.com Consequently, reactions at the pyridine nitrogen are expected to be less facile compared to unsubstituted pyridine.

Despite this deactivation, the pyridine nitrogen can still undergo reactions such as N-alkylation and N-oxidation under appropriate conditions.

N-Alkylation: The reaction of 4-pyridones with alkyl halides can lead to the formation of N-alkylated products. In the case of 2,6-dimethyl-4-pyridone, reaction with alkyl halides results in alkylation at the carbonyl oxygen. nih.gov However, for other pyridone systems, direct N-alkylation is a known transformation. For this compound, N-alkylation would involve the attack of an alkylating agent, such as an alkyl halide, on the pyridine nitrogen to form a pyridinium (B92312) salt. The presence of electron-withdrawing groups would likely necessitate more forcing reaction conditions to achieve N-alkylation.

N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a common reaction for pyridine and its derivatives. sgtlifesciences.com This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in acetic acid. thermofisher.com The resulting N-oxide can be a versatile intermediate for further functionalization of the pyridine ring. For instance, pyridine-N-oxides can undergo reactions with phosphorus oxychloride to introduce a chlorine atom at the 2- or 4-position. sgtlifesciences.com Given the established protocols for the N-oxidation of a wide range of pyridines, including those with electron-withdrawing substituents, it is anticipated that this compound can be converted to its corresponding N-oxide. nih.gov

Exploration of Tautomeric Forms (e.g., Hydroxy- vs. Keto-Pyridone)

This compound can exist in two primary tautomeric forms: the 4-hydroxypyridine (B47283) form and the 4-pyridone (or pyridin-4(1H)-one) form. This represents a keto-enol tautomerism within the heterocyclic ring. The equilibrium between these two forms is a critical aspect of the compound's structure and reactivity. rsc.orgresearchgate.net

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the ring. In general, for 4-hydroxypyridines, the pyridone form is favored in polar solvents due to intermolecular hydrogen bonding, while the hydroxypyridine form can be more prevalent in the gas phase or in non-polar solvents. rsc.org

The bromo and nicotinamide substituents, being electron-withdrawing, are expected to influence the tautomeric equilibrium. Studies on substituted pyridones have shown that electron-withdrawing groups can affect the relative stability of the tautomers. For example, a study on 3-nitro-4-pyridone showed that the pyridone form is significantly favored.

Interactive Data Table: Tautomeric Equilibrium of Substituted 4-Pyridones

CompoundTautomeric Form FavoredEquilibrium Constant (KT = [pyridone]/[hydroxypyridine])Reference
3-Amino-4-pyridonePyridone10^4.6 : 1
3-Nitro-4-pyridonePyridone10^3.4 : 1

This table presents data for analogous compounds to illustrate the influence of substituents on the tautomeric equilibrium.

Computational studies on 4-pyridone itself indicate that the 4-hydroxypyridine tautomer is more stable in the gas phase. However, in solution, the equilibrium shifts towards the 4-pyridone form. The presence of the electron-withdrawing bromo and nicotinamide groups in this compound is likely to further favor the pyridone tautomer in solution due to the stabilization of the charge-separated resonance contributors of the pyridone form. Spectroscopic methods such as NMR and UV-Vis spectroscopy are typically employed to determine the ratio of tautomers in solution. For instance, in the solid state, X-ray diffraction studies on 2-hydroxy-5-nitropyridine (B147068) have shown it to exist in the oxo-form.

Computational Chemistry and Modeling of 5 Bromo 4 Hydroxynicotinamide

Conformational Analysis and Energy Minimization Studies

Conformational analysis of 5-Bromo-4-hydroxynicotinamide involves identifying the molecule's most stable three-dimensional arrangements. This is achieved by exploring the potential energy surface of the molecule, considering rotations around single bonds. The presence of the carboxamide and hydroxyl groups on the pyridine (B92270) ring, along with the bromine atom, introduces specific steric and electronic effects that dictate the preferred conformations.

Energy minimization studies are then employed to locate the lowest energy conformers, which are the most likely to be populated at equilibrium. These studies typically use quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the electronic energy and optimize the molecular geometry. For substituted pyridines, the orientation of the amide group relative to the ring is a key determinant of conformational stability. The planarity or non-planarity of the molecule and the potential for intramolecular hydrogen bonding between the hydroxyl group and the amide or the ring nitrogen are critical aspects explored in these studies.

Electronic Structure Calculations (e.g., HOMO/LUMO Analysis)

Electronic structure calculations are fundamental to understanding the reactivity and electronic properties of this compound. These calculations, often performed using DFT, provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

HOMO/LUMO Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl and amide groups on the pyridine ring will significantly influence the energies and localizations of the HOMO and LUMO. The HOMO is likely to be located on the electron-rich portions of the molecule, such as the hydroxyl group and the pyridine ring, while the LUMO may be distributed over the electron-deficient regions. researchgate.net

In a study on 2-amino-5-bromo-4-methylpyridine, the HOMO-LUMO energy gap was calculated to understand the chemical activity of the molecule. researchgate.net Similar calculations for this compound would reveal how the specific arrangement of substituents affects its electronic properties and reactivity. The HOMO-LUMO analysis for related compounds like 2-amino-5-bromobenzoic acid methyl ester has also been used to show that charge transfer occurs within the molecule. nih.gov

Calculated Electronic Properties of a Related Pyridine Derivative (2-amino-5-bromo-4-methylpyridine) researchgate.net
ParameterValue
HOMO Energy-6.21 eV
LUMO Energy-1.34 eV
HOMO-LUMO Gap4.87 eV

This table presents data for a structurally related compound to illustrate the type of information obtained from electronic structure calculations. The values for this compound would differ.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of this compound's behavior over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, offering insights into its conformational flexibility, interactions with its environment (such as water or a protein binding site), and the stability of different states. nih.govchemrxiv.org

For this compound, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule's movement over nanoseconds to microseconds, MD can reveal the different conformations the molecule can adopt and the transitions between them.

Analyze Solvent Effects: MD simulations in a solvent like water can show how the solvent molecules interact with the solute, forming hydrogen bonds and influencing its conformation and dynamics. mdpi.com

Study Ligand-Protein Interactions: If this compound is being investigated as a potential drug, MD simulations can be used to model its binding to a target protein. nih.gov This can help to understand the binding mode, identify key interacting residues, and estimate the binding affinity. mdpi.commdpi.com

While specific MD simulation studies on this compound are not widely published, the methodology is extensively used in the study of related nicotinamide (B372718) derivatives and other small molecules in drug discovery. nih.govmdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for Nicotinamide Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. oncodesign-services.com For nicotinamide derivatives, SAR studies have been instrumental in the development of compounds with a wide range of therapeutic applications, including as inhibitors of enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP). rsc.orgresearchgate.netbenthamdirect.com

The general approach in SAR studies involves synthesizing a series of analogs of a lead compound and evaluating their biological activity. oncodesign-services.com By systematically modifying different parts of the molecule, researchers can identify the key structural features required for activity. oncodesign-services.com

For nicotinamide derivatives, SAR studies have explored modifications at various positions of the pyridine ring and the amide group. nih.govacs.orgnih.gov For instance, the introduction of different substituents on the pyridine ring can affect the molecule's electronics, sterics, and ability to form hydrogen bonds, all of which can influence its interaction with a biological target. researchgate.net

In the context of this compound, an SAR study would involve synthesizing analogs with variations such as:

Position of the bromine atom: Moving the bromine to other positions on the pyridine ring.

Nature of the halogen: Replacing bromine with other halogens like chlorine or fluorine.

Hydroxyl group modifications: Esterifying or etherifying the hydroxyl group.

Amide group modifications: Substituting the hydrogens on the amide nitrogen with different alkyl or aryl groups.

The results of such studies would provide valuable information on which parts of the this compound molecule are essential for its biological activity and how its properties can be tuned to improve potency and selectivity.

Illustrative SAR Data for a Series of Nicotinamide Derivatives as HDAC Inhibitors rsc.org
CompoundModificationHDAC3 IC50 (µM)
Compound 6bAryl-substituted hydrazine (B178648) moiety0.694
Compound 6nDifferent aryl substitution on hydrazine>10
BG45 (Reference)-5.506

This table presents data for a series of nicotinamide derivatives to illustrate the principles of SAR. The specific activity of this compound would need to be determined experimentally.

Biological Relevance and Mechanisms of Action for Nicotinamide Derivatives

Enzyme and Receptor Modulation Studies

The therapeutic and biological effects of nicotinamide (B372718) derivatives are largely mediated through their interaction with various enzymes and, to a lesser extent, cellular receptors. By influencing these key cellular components, they can alter metabolic and signaling cascades.

Nicotinamide derivatives interact with a wide range of enzyme systems, often by acting as substrates, inhibitors, or allosteric modulators. A primary mechanism involves their role in the NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+. nih.gov Key enzymes in this pathway, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide N-methyltransferase (NNMT), are significant targets. nih.govnih.gov

Certain synthetic nicotinamide derivatives function as prodrugs; they are metabolized by enzymes in the NAD+ salvage pathway to create unnatural, toxic NAD analogs. These analogs can then inhibit other essential enzymes, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis. nih.gov Other derivatives have been developed as fungicides by specifically inhibiting succinate (B1194679) dehydrogenase (SDH), an enzyme vital for fungal respiration. nih.gov

Furthermore, the balance of NAD+ and nicotinamide directly influences the activity of NAD+-dependent enzymes like sirtuins and poly-(ADP-ribose) polymerases (PARP). nih.gov An excess of free nicotinamide can inhibit sirtuin activity, which has implications for cellular processes like aging and inflammation. nih.gov

Here is an interactive data table summarizing the interactions of nicotinamide derivatives with specific enzymes:

Enzyme SystemType of InteractionEffect of InteractionReference Compound(s)
Nicotinamide Phosphoribosyltransferase (NAMPT)Substrate Mimicry / Allosteric ModulationMetabolized into NAD analogs or activation of the enzyme to increase NAD+ salvage. nih.govnih.govThiophenyl Derivatives of Nicotinamide
Succinate Dehydrogenase (SDH)InhibitionDisruption of fungal respiration, leading to fungicidal activity. nih.govDerivatives with a diarylamine-modified scaffold
Sirtuins (e.g., SIRT-1)InhibitionModulation of cellular functions such as aging, inflammation, and UV damage response. nih.govNicotinamide (in excess)
Poly-(ADP-ribose) Polymerases (PARP)Agonism (Indirect)Increased PARP-1 activity via SIRT-1 inhibition, playing a role in DNA repair. nih.govNicotinamide
Inosine Monophosphate Dehydrogenase (IMPDH)InhibitionToxicity in cancer cells due to inhibition by unnatural NAD derivatives. nih.govMetabolites of Thiophenyl Nicotinamide Derivatives
Nicotinamide N-methyl transferase (NNMT)Substrate / Product InhibitionDerivatives are methylated by NNMT, and the resulting product inhibits the enzyme. nih.govNicotinamide Analogs (e.g., 2-methoxy-nicotinamide)
Alcohol Dehydrogenase (ADH)Cofactor InteractionInfluences ethanol metabolism. Nicotinamide Derivatives

Direct modulation of cellular receptors is a less commonly cited mechanism for many simple nicotinamide derivatives compared to enzyme interactions. However, their influence on cellular metabolism and signaling can indirectly affect receptor function. For instance, by altering inflammatory pathways, these compounds can modulate the activity of receptors involved in the immune response, such as Toll-like receptors (TLRs). mdpi.com Additionally, some studies suggest that nicotinamide derivatives may have an effect on nicotinic cholinergic receptors, potentially increasing their sensitivity to acetylcholine. nih.gov The activation of protein kinase C (PKC), a process that can be influenced by cellular metabolic states, is known to modulate the function and trafficking of receptors like the serotonin 5-HT3 receptor. nih.gov

Investigation of Biological Pathways Impacted by Related Compounds

The primary biological pathway influenced by nicotinamide derivatives is the biosynthesis of NAD+. nih.gov This occurs through several routes, including the crucial NAD+ salvage pathway, where nicotinamide is recycled to maintain cellular NAD+ pools. nih.govnih.gov Because NAD+ is a fundamental cofactor for hundreds of redox reactions, its availability impacts nearly all major metabolic pathways, including glycolysis, the Krebs cycle, and oxidative phosphorylation, which are central to cellular energy production. wikipedia.org

Beyond energy metabolism, these compounds affect pathways critical for cellular health and maintenance. By providing the necessary substrate for PARP enzymes, they are integral to DNA repair mechanisms. nih.gov They also modulate inflammatory signaling pathways; for example, the regulation of NAD+ levels can influence the activity of transcription factors like NF-κB, which controls the expression of pro-inflammatory cytokines. nih.govmdpi.com Consequently, nicotinamide derivatives impact a wide spectrum of cellular processes, including oxidative stress responses, cell survival, and aging. nih.govdoaj.org

Mechanistic Studies of Bioactivity at the Molecular Level

Mechanistic studies reveal how nicotinamide derivatives exert their effects at a molecular level, primarily through the inhibition of enzyme activities and the detailed modulation of biological pathways.

Enzyme inhibition is a key mechanism of action for many biologically active nicotinamide derivatives. nih.gov The nature of this inhibition can vary significantly, leading to different biological outcomes.

Prodrug-Mediated Inhibition : A sophisticated mechanism involves certain nicotinamide analogs acting as prodrugs. These compounds mimic nicotinamide and are processed by the enzymes of the NAD+ salvage pathway (NAMPT and NMNATs). This enzymatic conversion produces a structurally altered, NAD-like molecule (an unnatural adenine dinucleotide derivative). This resulting molecule is not a functional coenzyme but instead acts as a potent inhibitor of other enzymes, such as IMPDH, thereby disrupting essential cellular processes like nucleotide synthesis and leading to cytotoxicity in cancer cells. nih.gov

Product Inhibition : Some nicotinamide derivatives are substrates for an enzyme, and the resulting product of the reaction is itself a potent inhibitor of the same enzyme. For example, analogs of nicotinamide can be methylated by Nicotinamide N-methyl transferase (NNMT), and the charged, methylated product then strongly inhibits NNMT activity. nih.gov

Direct Competitive and Noncompetitive Inhibition : Like many small molecules, nicotinamide derivatives can act as classical enzyme inhibitors. libretexts.orgnih.gov For example, an excess of nicotinamide itself can inhibit the activity of sirtuins. nih.gov Other engineered derivatives have been shown to inhibit enzymes like succinate dehydrogenase in fungi, leading to their antifungal effects. nih.gov

Here is an interactive data table summarizing the mechanisms of enzyme inhibition by nicotinamide derivatives:

Inhibition MechanismTarget Enzyme(s)Molecular OutcomeReference
Prodrug-Mediated InhibitionIMPDH (inhibited by the metabolic product)Derivative is converted by NAMPT/NMNATs into a toxic NAD analog that inhibits the target. nih.gov
Product InhibitionNicotinamide N-methyl transferase (NNMT)The methylated product of the enzymatic reaction inhibits the enzyme that created it. nih.gov
Direct InhibitionSirtuins, Succinate Dehydrogenase (SDH)The derivative binds to the enzyme, blocking its normal catalytic function. nih.govnih.gov

At the molecular level, the central role of nicotinamide derivatives is their function as precursors in the NAD+ salvage pathway. This pathway begins with the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide into nicotinamide mononucleotide (NMN). nih.gov Subsequently, nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes convert NMN into NAD+. nih.gov

The regulation of this pathway is a key mechanism of bioactivity. By supplementing with nicotinamide or its derivatives, the intracellular pool of NAD+ can be increased. nih.gov This elevated NAD+ level directly enhances the activity of NAD+-dependent enzymes. For example, increased NAD+ serves as a critical substrate for PARPs, which are activated by DNA damage and consume NAD+ to synthesize poly(ADP-ribose) chains that signal for and recruit DNA repair proteins. nih.gov Similarly, sirtuins, a class of deacetylases, require NAD+ for their enzymatic activity, which involves regulating transcription, metabolism, and stress responses. nih.gov Therefore, the ability of nicotinamide derivatives to fuel the NAD+ salvage pathway provides a direct molecular link to the modulation of DNA repair, gene expression, and cellular metabolism. nih.govdoaj.org

Preclinical Studies with Related Nicotinamide Compounds in In Vitro Models

Preclinical evaluation of nicotinamide derivatives in in vitro models is a crucial step in identifying potential drug candidates. These studies provide foundational data on a compound's biological effects at the cellular and molecular level.

Researchers employ a variety of cell-based assays to screen and characterize the biological effects of nicotinamide derivatives. A primary focus has been on anticancer activity, where compounds are tested against panels of human cancer cell lines. niscpr.res.inresearchgate.net

Commonly used assays include:

Anti-proliferative Assays: The MTT assay is frequently used to measure the cytotoxic effects of these compounds on cancer cells, determining the concentration at which 50% of cell growth is inhibited (IC50). tandfonline.com Cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) are often utilized. researchgate.nettandfonline.commdpi.com

Enzyme Inhibition Assays: Many nicotinamide derivatives are designed to target specific enzymes involved in disease progression. For example, their ability to inhibit kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis in tumors, is a common endpoint. mdpi.com Other targeted enzymes include histone deacetylases (HDACs). rsc.org

Apoptosis and Cell Cycle Analysis: Flow cytometry is a standard technique used to assess how these compounds affect the cell cycle and induce programmed cell death (apoptosis). mdpi.comnih.gov This helps to elucidate the mechanism of any observed anti-proliferative activity. nih.govnih.gov

Interactive Data Table: Examples of In Vitro Assays for Nicotinamide Derivatives

Assay Type Purpose Common Cell Lines Example Target
MTT Assay Measures cell viability and cytotoxicity HCT-116, HepG2, MCF-7, A549 tandfonline.comrsc.org General anti-proliferative activity
Kinase Inhibition Assay Quantifies inhibition of a specific enzyme N/A (Cell-free or cell-based) VEGFR-2, HDAC3 mdpi.comrsc.org
Flow Cytometry Analyzes cell cycle distribution and apoptosis HCT-116, HSC-T6 mdpi.comnih.gov Cell cycle arrest, Caspase activation
qRT-PCR Measures changes in gene expression HCT-116 TNF-α, IL-6 mdpi.com

In vitro studies have revealed that nicotinamide derivatives possess a wide spectrum of biological activities, primarily centered on anticancer and immunomodulatory effects.

Anticancer Activity: A significant body of research has focused on developing nicotinamide derivatives as anticancer agents. niscpr.res.in These compounds have shown efficacy against various cancer cell lines by inhibiting crucial cellular machinery. tandfonline.comnih.gov For instance, certain derivatives are potent inhibitors of VEGFR-2, thereby blocking the signaling pathways that lead to the formation of new blood vessels required for tumor growth. mdpi.com Others function as HDAC inhibitors, which can alter gene expression to suppress tumors. rsc.org

Immunomodulatory Effects: Nicotinamide and its derivatives can modulate inflammatory responses. nih.gov Studies have shown that certain derivatives can significantly reduce the expression levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cancer cell lines. mdpi.comnih.gov This dual action as both an anticancer and anti-inflammatory agent is advantageous for drug discovery. nih.govtandfonline.com

Antifungal Activity: Some nicotinamide derivatives have been investigated for their potential as agricultural fungicides, indicating a broader range of bioactivity. mdpi.com

The biological activities of nicotinamide derivatives translate into significant effects on key cellular processes.

Induction of Apoptosis: A primary mechanism by which many nicotinamide-based anticancer agents work is by inducing apoptosis. nih.gov Treatment of cancer cells with these compounds can lead to a significant increase in programmed cell death, often confirmed by measuring the activation of key proteins in the apoptotic cascade, such as caspases. mdpi.comnih.gov

Cell Cycle Arrest: In addition to triggering apoptosis, these derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific phases, such as the G0-G1 or S phases. tandfonline.commdpi.com This prevents the cells from replicating their DNA and dividing.

Modulation of NAD+ Levels: As a derivative of vitamin B3, nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling. nih.govnih.gov The ability of nicotinamide derivatives to influence intracellular NAD+ concentrations is an area of active investigation, as NAD+ levels are critical for processes from energy metabolism to DNA repair and are implicated in aging and neurodegenerative diseases. nih.govnih.gov

Potential as an Intermediate for Biologically Active Molecules

The core structure of nicotinamide, particularly when functionalized with reactive groups like bromine, serves as a versatile scaffold for synthetic chemistry. 5-Bromo-4-hydroxynicotinamide is well-suited as a chemical intermediate for creating libraries of more complex, biologically active molecules.

The nicotinamide framework is a key component in the design of new drugs, especially in oncology. tandfonline.com

Oncology: The nicotinamide moiety is a privileged scaffold in the development of kinase inhibitors. mdpi.comnih.gov By using a parent compound like this compound, chemists can use the bromine atom as a handle for coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to attach various other chemical groups. This allows for the systematic modification of the molecule's structure to optimize its binding to therapeutic targets like VEGFR-2, with the goal of creating potent and selective anticancer drugs. tandfonline.comnih.gov

Neuropharmacology: While less explored than its role in oncology, the nicotinamide structure is relevant to neuropharmacology. Nicotinamide and its metabolites have demonstrated neuroprotective effects in in vitro models of excitotoxicity. nih.gov Furthermore, the central role of NAD+ in neuronal health and its decline in age-related neurodegenerative diseases suggests that derivatives capable of modulating NAD+ metabolism could be valuable therapeutic candidates. nih.govnih.gov The synthesis of novel derivatives from intermediates like this compound allows for the exploration of compounds with improved blood-brain barrier penetration or enhanced effects on neuronal NAD+ levels. nih.gov

The process of drug discovery often involves creating a large number of related compounds from a central intermediate to screen for desired biological activity. The synthesis of nicotinamide derivatives typically starts with nicotinic acid or its activated form, nicotinoyl chloride, which is then reacted with various amines or other molecules to create a diverse library. nih.govmdpi.com

A compound such as this compound offers multiple points for chemical modification. The bromine atom can be replaced through cross-coupling reactions, the hydroxyl group can be converted into other functional groups (e.g., ethers or esters), and the amide group can be modified. This versatility allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and cell permeability, and its pharmacological properties, like target affinity and selectivity. rsc.orgsemanticscholar.org This synthetic tractability makes brominated nicotinamides valuable starting points for developing new therapeutic agents. mdpi.com

Future Research Directions and Applications of 5 Bromo 4 Hydroxynicotinamide

Development of Advanced Synthetic Methodologies

While the synthesis of substituted pyridines is a well-established field, the development of more efficient, selective, and sustainable methods for the preparation of 5-Bromo-4-hydroxynicotinamide and its analogs is a crucial area of future research. Current approaches may rely on multi-step sequences that can be time-consuming and generate significant waste. Future efforts could focus on:

Late-Stage Functionalization: Developing methods for the direct introduction of the bromo and hydroxyl groups onto a pre-existing nicotinamide (B372718) scaffold would be highly valuable. This could involve innovative approaches such as photochemical valence isomerization of pyridine (B92270) N-oxides for the introduction of the hydroxyl group. acs.org

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly for potentially hazardous bromination reactions.

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation could provide a direct and atom-economical route to functionalize the pyridine ring, potentially enabling the synthesis of a diverse library of derivatives from a common intermediate. nih.gov

Rational Design of Novel Derivatives with Tailored Bioactivity

The nicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. researchgate.netrsc.orgnih.gov The unique substitution pattern of this compound provides a versatile platform for the rational design of novel derivatives with specific biological activities.

Future research should focus on:

Enzyme Inhibitors: The nicotinamide core is central to the coenzyme NAD+, making its derivatives prime candidates for the development of enzyme inhibitors. nih.govnih.gov Derivatives of this compound could be designed to target NAD+-dependent enzymes such as sirtuins or succinate (B1194679) dehydrogenase (SDH), which are implicated in a variety of diseases. nih.govnih.gov

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The hydroxyl and amide groups of the target compound can act as key hydrogen bond donors and acceptors, while the bromine atom can be used to probe specific interactions within the ATP-binding pocket of kinases.

Computational Modeling: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of new derivatives with improved potency and selectivity. nih.govslideshare.netacs.org These approaches can help to prioritize synthetic targets and reduce the time and cost of drug discovery.

A summary of potential design strategies for novel derivatives is presented in the table below.

Target ClassDesign StrategyPotential Application
Enzymes (e.g., Sirtuins, SDH) Modify substituents to mimic the natural substrate or bind to allosteric sites.Cancer, metabolic disorders, neurodegenerative diseases
Kinases Utilize the scaffold to interact with the hinge region of the ATP-binding pocket.Cancer, inflammatory diseases
Receptors Design derivatives that can act as agonists or antagonists of specific receptors.Various therapeutic areas

Integration into Complex Chemical Syntheses for Advanced Materials

The functional groups of this compound make it a valuable building block for the synthesis of more complex molecules and advanced materials. sigmaaldrich.com

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide range of substituents, including aryl, alkyl, and amino groups, to create complex molecular architectures.

Polymer Chemistry: The hydroxyl and amide groups can be used as points for polymerization, leading to the development of novel polymers with unique properties. For example, incorporating this moiety into a polymer backbone could introduce specific recognition sites or enhance thermal stability.

Supramolecular Chemistry: The hydrogen bonding capabilities of the hydroxyl and amide groups, combined with the potential for halogen bonding from the bromine atom, make this compound an interesting candidate for the construction of self-assembling supramolecular structures.

Further Exploration of Mechanistic Insights in Biological Systems

Understanding the precise mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents or chemical probes. nih.gov Future research in this area should include:

Target Identification: Utilizing techniques such as chemical proteomics and affinity-based pulldown assays to identify the specific cellular targets of bioactive derivatives.

Isotopic Labeling: The synthesis of isotopically labeled versions of the compound (e.g., with 13C or 15N) would enable detailed metabolic and mechanistic studies using NMR spectroscopy and mass spectrometry. nih.govacs.orgacs.org

Chemical Biology Probes: Designing derivatives with fluorescent tags or photo-crosslinking groups would allow for the visualization of their subcellular localization and interactions with biomolecules in living cells. nih.govresearchgate.net Nicotinamide derivatives have been shown to have potential as neuroprotective agents against oxidative stress, a mechanism that could be further explored. nih.gov

Multidisciplinary Approaches in Drug Discovery and Chemical Biology

The full potential of this compound can only be realized through a multidisciplinary approach that integrates chemistry, biology, and computational sciences. nih.gov This involves:

High-Throughput Screening: Developing efficient synthetic routes to a library of derivatives would enable high-throughput screening against a wide range of biological targets to identify new lead compounds.

Systems Biology: Combining experimental data with computational models of biological networks can help to understand the broader effects of a compound on cellular systems and predict potential off-target effects.

Translational Research: Collaborations between academic researchers and pharmaceutical companies will be essential to translate promising basic research findings into the development of new drugs and technologies. The pyridine scaffold is a key component in many FDA-approved drugs, highlighting the therapeutic potential of this class of compounds. rsc.orgresearchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for innovation in science and medicine.

Q & A

Q. What are the essential steps for synthesizing 5-Bromo-4-hydroxynicotinamide, and how is its structure confirmed?

  • Methodological Answer : Synthesis typically involves bromination of a hydroxynicotinamide precursor under controlled conditions. For example, brominated pyridine derivatives are often synthesized using bromine sources like N-bromosuccinimide (NBS) in solvents such as THF, with potassium carbonate as a base . Post-synthesis, characterization employs Thin Layer Chromatography (TLC) to monitor reaction progress, followed by Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., confirming bromine substitution at the 5-position) and Mass Spectrometry (MS) to verify molecular weight .

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer : Due to its bromine content, the compound poses risks of irritation and toxicity. Researchers should use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. In case of skin contact, wash immediately with soap and water. For spills, neutralize with appropriate absorbents and dispose of as halogenated waste . Stability under normal lab conditions is noted, but long-term storage should be in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Purity (>95%) is typically verified via High-Performance Liquid Chromatography (HPLC) with UV detection. Commercial batches often report purity levels using this method, as seen in reagent catalogs . For in-lab verification, combine HPLC with Elemental Analysis to confirm bromine content and ensure absence of unreacted starting materials.

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved during structural analysis of novel this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, tautomerism, or unexpected regiochemistry. Cross-validate results using 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. If ambiguity persists, employ X-ray crystallography for definitive structural confirmation. Computational tools like DFT calculations can also model electronic environments to predict spectral patterns .

Q. What experimental strategies optimize the synthesis of this compound for higher yields?

  • Methodological Answer : Yield optimization requires systematic parameter screening:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to THF.
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd) could improve bromination efficiency.
  • Temperature control : Lower temperatures may reduce side reactions, as seen in analogous brominated pyridine syntheses .
    Use Design of Experiments (DoE) to statistically evaluate interactions between variables.

Q. How can researchers design assays to evaluate the bioactivity of this compound against enzyme targets?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with known nicotinamide-binding sites (e.g., PARPs, sirtuins).
  • Assay format : Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity.
  • Control experiments : Include unmodified nicotinamide analogs to assess bromine’s role in activity.
    Validate results with docking simulations (e.g., AutoDock Vina) to model interactions between the bromine substituent and active-site residues .

Q. What methodologies are effective for comparative analysis of this compound with halogenated analogs (e.g., 5-Bromo-N-phenylnicotinamide)?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying halogen positions (e.g., 3-bromo vs. 5-bromo). Evaluate differences in:
  • Lipophilicity (via logP measurements) to assess membrane permeability.
  • Electronic effects using Hammett constants to correlate substituent position with reactivity.
  • Biological activity through parallel enzymatic assays .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in thermal stability data for this compound?

  • Methodological Answer : Conflicting melting points or decomposition profiles may stem from impurities or polymorphic forms. Replicate measurements using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . Compare results with literature values for halogenated pyridines (e.g., 5-Bromophthalide, mp 104–105°C ). If inconsistencies persist, recrystallize the compound and reanalyze .

Q. What computational approaches predict the environmental fate of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and toxicity. Parameters like molecular weight (202.01 g/mol ) and bromine electronegativity inform persistence in aquatic systems. Validate predictions with high-resolution mass spectrometry (HRMS) to detect degradation byproducts in simulated environmental conditions .

Methodological Frameworks

Q. How can systematic reviews guide research on this compound’s applications?

  • Methodological Answer :
    Adopt scoping review methodologies to map existing studies on brominated nicotinamides. Use databases like SciFinder and Reaxys to collate synthesis protocols, bioactivity data, and safety profiles. Categorize findings into themes (e.g., medicinal chemistry, materials science) and identify gaps, such as limited data on long-term toxicity. Follow PRISMA guidelines for transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.